molecular formula C13H22N6O6S B608731 mGlu2 agonist CAS No. 1311385-32-6

mGlu2 agonist

Katalognummer: B608731
CAS-Nummer: 1311385-32-6
Molekulargewicht: 390.42 g/mol
InChI-Schlüssel: FICWTZOQUXUYOK-AHKKVLALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

Psychiatric Disorders

mGlu2 agonists have been studied for their potential to alleviate symptoms associated with various psychiatric conditions, particularly schizophrenia and anxiety disorders.

Schizophrenia :

  • mGlu2/3 agonists, such as LY2140023 (pomaglumetad methionil), were initially considered promising non-dopaminergic antipsychotic agents. However, Phase III clinical trials reported mixed results regarding their efficacy in treating schizophrenia symptoms, leading to reconsideration of their therapeutic viability . Despite these setbacks, ongoing research suggests that further exploration into selective mGlu2 agonists may yield new insights and potential treatments .

Anxiety Disorders :

  • Preclinical studies indicate that mGlu2 activation can reduce anxiety-like behaviors in animal models. For instance, selective mGlu2 agonists have demonstrated anxiolytic effects in tests such as the elevated plus maze and open field tests . These findings suggest that mGlu2 agonists could be developed as novel anxiolytic medications.

Addiction Treatment

mGlu2 agonists have shown promise in reducing relapse-like behaviors in addiction models, particularly concerning alcohol dependence.

  • Research indicates that compounds like LY354740 and LY379268 significantly reduce alcohol consumption and relapse-like behavior in rodent models of alcohol deprivation effect (ADE). These agonists target the corticoaccumbal pathway, which is implicated in addiction mechanisms . Importantly, these treatments did not lead to tolerance development, suggesting a favorable safety profile for long-term use .

Pain Management

The analgesic potential of mGlu2 agonists has been explored in various pain models.

  • Studies have demonstrated that activation of mGlu2 receptors can exert anti-nociceptive effects in preclinical models of both acute and chronic pain. For example, administration of mGlu2/3 agonists has been shown to reduce nociceptive behaviors in formalin pain tests and alleviate mechanical allodynia in neuropathic pain models . This suggests that mGlu2 agonists may serve as effective analgesics with a distinct mechanism compared to traditional opioid therapies.

Neurodegenerative Diseases

Research into the role of mGlu2 agonists in neurodegenerative diseases is ongoing, with promising findings related to conditions such as Alzheimer's disease.

  • The application of mGlu2 agonists has been linked to cognitive enhancement in models of Alzheimer's disease. For instance, the compound LY2140023 has shown clinical relevance by improving cognitive deficits associated with this condition . Further studies are needed to elucidate the mechanisms through which mGlu2 modulation affects neurodegeneration and cognitive function.

Summary Table of Applications

Application Area Key Findings Example Compounds
Psychiatric DisordersPotential treatment for schizophrenia; mixed clinical trial resultsLY2140023
Addiction TreatmentReduces relapse-like behavior; effective in alcohol dependence modelsLY354740, LY379268
Pain ManagementAnti-nociceptive effects observed in acute and chronic pain modelsLY354740, LY379268
Neurodegenerative DiseasesCognitive enhancement observed; further research neededLY2140023

Biologische Aktivität

Metabotropic glutamate receptor 2 (mGlu2) agonists have emerged as promising therapeutic agents in various neurological and psychiatric disorders. This article provides a comprehensive overview of their biological activity, supported by recent research findings, case studies, and detailed data tables.

Overview of mGlu2 Agonists

mGlu2 receptors are part of the metabotropic glutamate receptor family, which modulates neurotransmitter release and synaptic plasticity. Activation of mGlu2 receptors has been linked to several physiological processes, including cognition, mood regulation, and the modulation of addictive behaviors.

mGlu2 agonists primarily exert their effects through the inhibition of adenylyl cyclase and modulation of ion channels, leading to decreased neuronal excitability. They can also influence the release of various neurotransmitters, including dopamine and serotonin, which are critical in mood disorders and addiction.

Table 1: Primary Transduction Mechanisms of mGlu2 Agonists

MechanismEffect
G_i/G_o familyInhibition of adenylyl cyclase
Potassium channelsHyperpolarization

Safety and Tolerability

A Phase 1 study evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of a novel mGlu2 agonist (LY2979165) in healthy males. The study found that doses up to 400 mg were well tolerated over 14 days with common side effects including dizziness and nausea. Notably, cerebrospinal fluid (CSF) concentrations exceeded the effective concentration for mGlu2 activation at doses of 60 mg or higher .

Efficacy in Alcohol Dependence

Research has demonstrated that mGlu2/3 agonists can significantly reduce relapse-like drinking behaviors in animal models. In a study utilizing the alcohol deprivation effect model, both LY379268 and LY354740 showed a dose-dependent reduction in alcohol-seeking behavior without leading to tolerance development . These findings suggest that mGlu2 activation may counteract the neurobiological mechanisms underlying addiction.

Case Studies

  • Generalized Anxiety Disorder (GAD) :
    A study involving the mGlu2/3 receptor agonist LY544344 reported significant improvements in anxiety scores compared to placebo. However, the trial was discontinued due to preclinical findings of convulsions associated with high doses .
  • Psychotic Disorders :
    Another investigation into SAR218645, a positive allosteric modulator for mGlu2, indicated potential antipsychotic-like effects in rodent models. This compound enhanced the response to glutamate and showed efficacy in reducing hyperlocomotion induced by psychostimulants .

Phosphorylation and Regulation

Research has identified critical phosphorylation sites on mGlu2 receptors that regulate their function. For instance, phosphorylation at serine 843 by protein kinase A (PKA) is essential for modulating G protein coupling to mGlu2 receptors. This mechanism may underlie some of the physiological effects observed with mGlu2 activation .

Table 2: Key Phosphorylation Sites on mGlu2 Receptors

SiteFunction
S675Minor phosphorylation site; less impactful
S843Major site; crucial for PKA modulation

Eigenschaften

IUPAC Name

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICWTZOQUXUYOK-AHKKVLALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735345
Record name (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311385-32-6
Record name (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2979165 AMMONIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.